ristomycinA,monosulfate

Platelet agglutination von Willebrand disease Glycopeptide antibiotics

Ristomycin A monosulfate (syn. ristocetin A sulfate, ristomycin III) is a type III glycopeptide antibiotic obtained from Amycolatopsis lurida.

Molecular Formula C95H112N8O48S
Molecular Weight 2166
CAS No. 90831-71-3
Cat. No. B560348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameristomycinA,monosulfate
CAS90831-71-3
Synonymsristomycin A, monosulfate
Molecular FormulaC95H112N8O48S
Molecular Weight2166
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-]
InChIInChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)/t31-,32-,44+,48+,54+,55+,56+,57-,59+,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71+,72+,73+,74-,75-,76-,77-,78+,79-,80+,82-,83+,91+,92-,93+,94+,95-;/m0./s1
InChIKeyHHRPQUHYQBGHHF-HGRVMTQKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A powder

Ristomycin A Monosulfate (CAS 90831‑71‑3): Glycopeptide Antibiotic and Platelet-Aggregation Probe


Ristomycin A monosulfate (syn. ristocetin A sulfate, ristomycin III) is a type III glycopeptide antibiotic obtained from Amycolatopsis lurida [1]. The compound consists of a macrocyclic aglycone bearing six sugar residues and is commercially supplied as a mixture of ristocetin A (≥90%) and minor amounts of ristocetin B . Originally developed for staphylococcal infections, its clinical use was curtailed by thrombocytopenia, a property that now underpins its principal research application as a von‑Willebrand‑factor (VWF)-dependent platelet-agglutination inducer in diagnostic and haemostasis studies [2].

Why Vancomycin or Teicoplanin Cannot Replace Ristomycin A Monosulfate in Research and Diagnostic Workflows


Despite a shared glycopeptide architecture, ristomycin A monosulfate differs fundamentally from vancomycin and teicoplanin in its ability to induce platelet agglutination and in its enantioselectivity profile. Vancomycin does not trigger platelet agglutination at concentrations where ristomycin A is fully active, and it actually inhibits ristomycin A-mediated agglutination [1]. Teicoplanin is similarly inert on platelets, even at 50‑fold supraphysiological levels [2]. These functional divergences mean that substituting ristomycin A with another glycopeptide would invalidate VWF‑dependent diagnostic assays and alter chiral‑separation outcomes. Moreover, commercial ristomycin preparations vary in their ristocetin A/B ratio; procurement of a specification‑controlled product (≥90% A basis) is therefore critical for assay reproducibility [3].

Quantitative Differentiation of Ristomycin A Monosulfate Against Closest Glycopeptide Analogs


Platelet Agglutination Induction: Ristomycin A vs. Vancomycin vs. Teicoplanin

Ristomycin A monosulfate (ristocetin A) induces platelet agglutination in platelet‑rich plasma at 0.7–1.25 mg mL⁻¹, whereas vancomycin at 0.5–1.5 mg mL⁻¹ does not cause agglutination and instead inhibits ristocetin‑induced agglutination [1]. Teicoplanin also fails to induce agglutination or aggregation of fresh or fixed human platelets, even at concentrations up to 5 mg mL⁻¹ (≥50 × peak therapeutic level) [2]. This functional dichotomy is the mechanistic basis for the ristocetin cofactor assay and the ristocetin‑induced platelet aggregation (RIPA) test used in diagnosing von Willebrand disease.

Platelet agglutination von Willebrand disease Glycopeptide antibiotics

Defined Compositional Purity: Ristocetin A ≥90% vs. Undefined Mixtures

Commercially, ristomycin monosulfate is specified as ≥90% ristocetin A basis, with the balance being primarily ristocetin B . Historically, ristocetin B exhibits greater antibacterial potency than ristocetin A [1], and variability in the A/B ratio can alter both antimicrobial activity and platelet‑aggregation response. Products that do not guarantee this compositional threshold may introduce uncontrolled lot‑to‑lot variability, undermining experimental reproducibility.

Quality control Ristocetin A/B ratio Batch reproducibility

Enantioselectivity in Capillary Electrophoresis: Ristocetin A vs. Vancomycin and Teicoplanin

In a direct comparative study, ristocetin A, vancomycin, and teicoplanin were evaluated as chiral selectors in capillary electrophoresis (CE). Ristocetin A demonstrated the greatest overall applicability for CE enantioseparations, and the three glycopeptides produced complementary enantioselectivity profiles, meaning a partial separation achieved with one selector could often be brought to baseline resolution with ristocetin A [1]. Teicoplanin, being surface‑active, showed distinct aggregation‑dependent selectivity.

Chiral separation Capillary electrophoresis Enantioselectivity

pH‑Dependent Solubility and Stability Profile vs. Vancomycin

Ristomycin A monosulfate is soluble in acidic aqueous solutions but much less soluble at neutral pH, and is rapidly inactivated above pH 7.0 [1]. In contrast, vancomycin hydrochloride is freely soluble in water and stable across a broader pH range [2]. This pH‑sensitivity dictates that ristomycin A solutions must be prepared and stored under acidic conditions to preserve activity, a critical factor when designing in‑vitro platelet assays or chromatographic mobile phases.

Solubility Stability Formulation

High-Value Application Scenarios for Ristomycin A Monosulfate Based on Quantitative Differentiation


VWF‑Dependent Platelet Agglutination Diagnostics (Ristocetin Cofactor Assay & RIPA)

Ristomycin A monosulfate is the only glycopeptide antibiotic that reliably induces VWF‑mediated platelet agglutination at 0.7–1.25 mg mL⁻¹, a property absent in vancomycin and teicoplanin [1]. This makes it indispensable for the ristocetin cofactor assay (VWF:RCo) and the ristocetin‑induced platelet aggregation (RIPA) test, which remain cornerstone diagnostics for von Willebrand disease and Bernard‑Soulier syndrome. Procurement of a ≥90% ristocetin A product ensures inter‑lot consistency in diagnostic settings .

Chiral Selector Screening in Capillary Electrophoresis Method Development

For analytical chemists developing CE methods for enantiomeric purity, ristomycin A serves as a first‑intention chiral selector because it exhibits the broadest enantioselectivity among the clinically used glycopeptides (vancomycin, teicoplanin, ristocetin A) and enables complementary separations [1]. Its defined composition (≥90% A) reduces selector‑related variability in column or electrolyte performance.

Controlled Platelet‑Activation Studies in Haemostasis and Thrombosis Research

Because ristomycin A activates platelets exclusively through a VWF‑dependent mechanism, it allows researchers to dissect GPIb‑VWF interactions independently of other agonists (collagen, ADP, thrombin). The defined ristocetin A content and pH‑dependent solubility profile [1] enable precise dose‑response experiments, provided that acidic stock solutions are freshly prepared and neutralised immediately before use to avoid inactivation above pH 7.

Reference Standard for Glycopeptide Antibiotic Research and Resistance Studies

As a prototypical type III glycopeptide antibiotic with a well‑characterised aglycone core and sugar substitution pattern, ristomycin A monosulfate serves as a comparator compound in structure‑activity relationship (SAR) studies aimed at differentiating the contributions of sugar moieties to cell‑wall binding and dimerization [1]. Its distinct platelet‑aggregation property also provides a functional readout orthogonal to antibacterial MIC assays, enabling multi‑parametric profiling of glycopeptide analogs.

Quote Request

Request a Quote for ristomycinA,monosulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.